molecular formula C15H22N2O B5194968 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one CAS No. 959238-77-8

1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B5194968
CAS No.: 959238-77-8
M. Wt: 246.35 g/mol
InChI Key: NAKLYZJFYQMOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one is an arylpiperazine derivative characterized by a piperazine ring substituted with a 2-methylphenyl group and a butan-1-one chain. The 2-methylphenyl group and ketone chain contribute to its lipophilicity and molecular flexibility, factors critical for blood-brain barrier penetration and receptor binding .

Properties

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-6-15(18)17-11-9-16(10-12-17)14-8-5-4-7-13(14)2/h4-5,7-8H,3,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKLYZJFYQMOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232384
Record name 1-Butanone, 1-[4-(2-methylphenyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-77-8
Record name 1-Butanone, 1-[4-(2-methylphenyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 1-[4-(2-methylphenyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one typically involves the reaction of 2-methylphenylpiperazine with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Modulation

Research indicates that compounds with similar structures can act as selective inhibitors of neurotransmitter transporters. For instance, analogs of piperazine derivatives have shown significant inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET) while exhibiting low affinity for serotonin transporters (SERT) . This selectivity suggests that 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one may also modulate these neurotransmitter systems, potentially influencing mood and behavior.

2. Antidepressant Activity

Given its potential to modulate neurotransmitter levels, there is interest in exploring the antidepressant properties of this compound. Studies have indicated that similar piperazine derivatives can exhibit antidepressant-like effects in animal models, likely through their action on monoamine systems . Further research could elucidate the specific mechanisms by which 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one exerts such effects.

3. Antipsychotic Potential

The modulation of dopaminergic pathways also positions this compound as a candidate for antipsychotic drug development. Compounds that influence dopamine receptor activity are often explored for their efficacy in treating schizophrenia and other psychotic disorders . Investigating the affinity of 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one for various dopamine receptors could provide insights into its potential use in this area.

Case Studies

Case Study 1: Dopamine Transporter Inhibition

A study focusing on similar compounds demonstrated that analogs exhibited potent inhibition of DAT, which correlated with increased locomotor activity in rodent models. This suggests that 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one could have stimulating effects akin to those observed with traditional stimulants .

Case Study 2: Behavioral Pharmacology

Behavioral studies have shown that compounds structurally related to 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one can produce anxiolytic and antidepressant-like effects in animal models. These findings warrant further exploration into the behavioral pharmacology associated with this compound .

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, molecular interactions, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Positional Isomers: Ortho vs. Para Substituents
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one (): Substituent: 4-Methoxyphenyl (para position). Molecular Weight: 262.35 g/mol; logP: 2.53. However, steric hindrance is reduced, which may alter binding pocket interactions .
  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one ():

    • Substituent: 2-Methoxyphenyl (ortho position) with an additional triazolopyridazine group.
    • Molecular Weight: 410.5 g/mol.
    • The ortho-methoxy group introduces steric constraints, possibly reducing receptor accessibility but improving selectivity. The triazolopyridazine moiety adds hydrogen-bonding capacity, enhancing interactions with enzymes or receptors .
Electron-Withdrawing vs. Electron-Donating Groups
  • 1-(4-(4-Nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (): Substituent: 4-Nitrophenyl (strong electron-withdrawing).
  • 1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one ():

    • Substituent: 2-Methylphenyl with a propenyl side chain.
    • The propenyl group increases molecular rigidity, which may limit conformational flexibility but improve stability against metabolic degradation .

Ketone Chain Modifications

Chain Length and Branching
  • 1-(4-Hydroxypiperidin-1-yl)propan-1-one ():

    • Shorter chain (propan-1-one) reduces steric bulk, enhancing solubility but possibly compromising receptor fit compared to the butan-1-one chain .
  • 1-(4-Hydroxypiperidin-1-yl)pentan-1-one ():

    • Longer chain (pentan-1-one) increases lipophilicity (higher logP), favoring membrane permeability but risking off-target interactions .

Hybrid Structures with Heterocyclic Moieties

  • 1-[4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl]-4-((4-methoxyphenyl)sulfonyl)butan-1-one (): Incorporates a fluorobenzothiazole group, known for antitumor activity. The sulfonyl group enhances polarity, balancing lipophilicity for improved pharmacokinetics .

Pharmacological and Pharmacokinetic Comparisons

Receptor Affinity and Selectivity

  • Arylpiperazines with Methoxy Groups ():

    • 2-Methoxy substitution () shows higher selectivity for serotonin receptors (5-HT1A) due to optimal steric and electronic effects, whereas para-substituted analogs () may prefer dopamine receptors .
  • Nitro- and Trifluoromethyl-Substituted Analogs ():

    • Electron-withdrawing groups reduce affinity for G-protein-coupled receptors but increase activity against kinases or ion channels .

Metabolic Stability and Toxicity

  • Propenyl-Substituted Compound ():

    • The propenyl side chain in 1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one may undergo epoxidation, increasing hepatotoxicity risks .
  • Hydroxypiperidine Derivatives ():

    • Hydroxyl groups facilitate glucuronidation, enhancing metabolic clearance and reducing plasma half-life .

Biological Activity

1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies. The focus will be on its interactions with various biological targets and the implications for drug development.

Chemical Structure and Properties

The chemical structure of 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one can be represented as follows:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors, making it a valuable scaffold in medicinal chemistry.

The biological activity of 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one is primarily attributed to its interaction with neurotransmitter systems. Specifically, it is believed to modulate the serotonergic and dopaminergic pathways, which are crucial in the treatment of mental health disorders.

Key Mechanisms:

  • Serotonin Receptor Interaction: The compound exhibits affinity for serotonin receptors, particularly the 5-HT_1A receptor, influencing mood and anxiety levels.
  • Dopamine Receptor Modulation: Its structure allows interaction with dopamine receptors, potentially affecting reward and pleasure pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-one. For instance, analogues have shown effectiveness against various bacterial strains, including Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
1-[4-(2-Methylphenyl)piperazin-1-yl]butan-1-oneTBDS. aureus
Terfenadine Analogue8S. aureus
Other Piperazine DerivativesVariesVarious Gram-positive

Anxiolytic and Antidepressant Effects

Research indicates that compounds with similar piperazine structures possess anxiolytic and antidepressant effects through their action on serotonin and norepinephrine systems . For example, LQFM192, a piperazine derivative, demonstrated significant anxiolytic-like activity mediated by serotonergic pathways.

Study on Antimicrobial Properties

A study synthesized 84 terfenadine-based analogues to evaluate their antimicrobial activity against S. aureus. The results indicated that structural modifications significantly influenced potency, with certain lipophilic groups enhancing activity .

Evaluation of Anxiolytic Effects

Another study evaluated a piperazine derivative's effects on anxiety models in rodents. The compound showed a dose-dependent reduction in anxiety-like behavior, suggesting its potential as an anxiolytic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.